7-Fluoroquinolin-5-amine
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Overview
Description
7-Fluoroquinolin-5-amine is a fluorinated derivative of quinoline, characterized by the presence of a fluorine atom at the 7th position and an amine group at the 5th position on the quinoline ring.
Mechanism of Action
Target of Action
It is known that fluoroquinolones, a family of compounds to which 7-fluoroquinolin-5-amine belongs, primarily target bacterial dna gyrase and topoisomerase iv . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.
Mode of Action
Fluoroquinolones generally work by inhibiting the aforementioned enzymes, dna gyrase and topoisomerase iv . This inhibition prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication. As a result, the bacteria cannot replicate or repair their DNA, leading to cell death.
Biochemical Pathways
By inhibiting dna gyrase and topoisomerase iv, fluoroquinolones disrupt the dna replication process, which in turn affects all downstream processes that rely on dna replication, including protein synthesis and cell division .
Pharmacokinetics
It is known that fluoroquinolones generally have high gi absorption and are permeant to the blood-brain barrier . . These properties suggest that this compound may have good bioavailability.
Result of Action
As a fluoroquinolone, it is likely to cause bacterial cell death by inhibiting dna replication .
Action Environment
It is known that the effectiveness of fluoroquinolones can be affected by factors such as ph, presence of metal ions, and bacterial resistance mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinolin-5-amine typically involves the fluorination of quinoline derivatives. One common method includes the nucleophilic substitution of a halogen atom with a fluorine atom. This can be achieved through the reaction of quinoline with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoroquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
7-Fluoroquinolin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of materials with unique properties, such as liquid crystals and dyes
Comparison with Similar Compounds
7-Fluoroquinoline: Lacks the amine group at the 5th position.
5-Aminoquinoline: Lacks the fluorine atom at the 7th position.
Fluoroquinolones: A broader class of compounds with varying substitutions on the quinoline ring.
Uniqueness: 7-Fluoroquinolin-5-amine is unique due to the specific positioning of both the fluorine atom and the amine group, which imparts distinct chemical and biological properties. This dual substitution enhances its potential for various applications, particularly in medicinal chemistry .
Properties
IUPAC Name |
7-fluoroquinolin-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEBTUFCSVVQOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2N=C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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